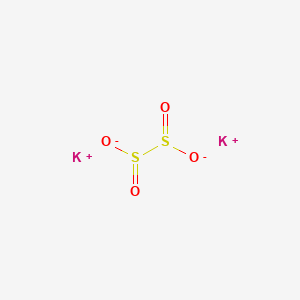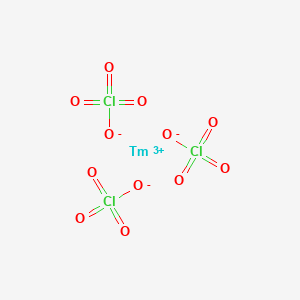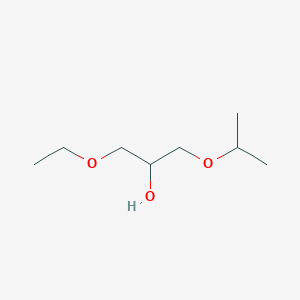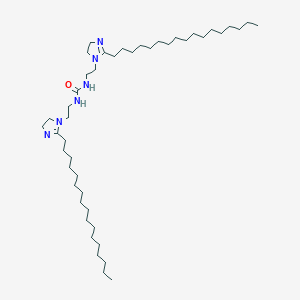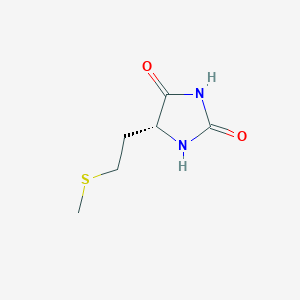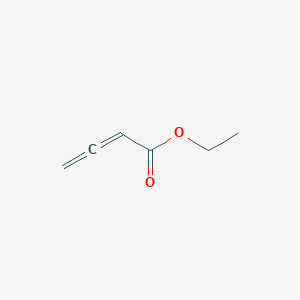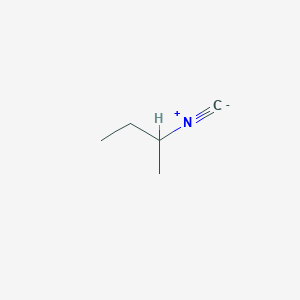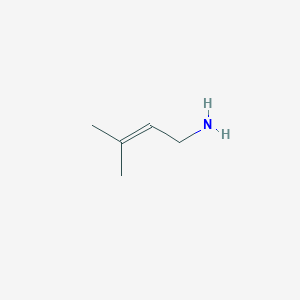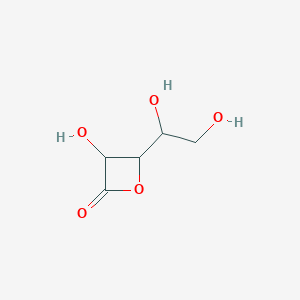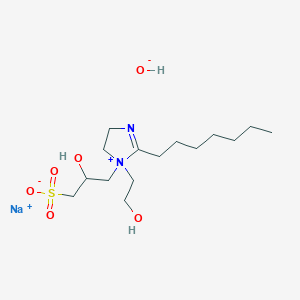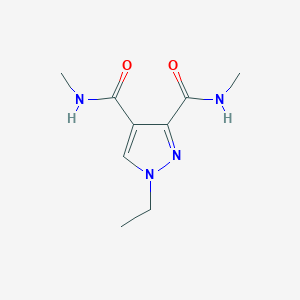
Etipirol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etipirol is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is synthesized using a unique method that has been studied extensively. The mechanism of action of etipirol has been investigated, and its biochemical and physiological effects have been documented. In
作用機序
The mechanism of action of etipirol is not fully understood. However, it has been proposed that etipirol exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Etipirol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
生化学的および生理学的効果
Etipirol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Etipirol has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, etipirol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
Etipirol has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. Etipirol is also soluble in both water and organic solvents, which makes it versatile for various experimental setups. However, etipirol has some limitations for lab experiments. It has been shown to have low bioavailability, which may limit its potential therapeutic applications. In addition, etipirol may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on etipirol. One area of research is to investigate the potential use of etipirol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of etipirol in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on improving the bioavailability of etipirol and identifying any potential off-target effects.
合成法
Etipirol is synthesized using a unique method that involves the reaction of 2,4-dichloropyrimidine with 2-aminopyridine in the presence of a palladium catalyst. This method has been extensively studied and optimized to produce high yields of pure etipirol. The chemical structure of etipirol has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Etipirol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Etipirol has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
13004-58-5 |
|---|---|
製品名 |
Etipirol |
分子式 |
C9H14N4O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
1-ethyl-3-N,4-N-dimethylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-5-6(8(14)10-2)7(12-13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15) |
InChIキー |
CLJBPOOJGPRGPF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |
その他のCAS番号 |
13004-58-5 |
同義語 |
aethirazol bis(methylamide)-1-ethylpyrazole-3,4-dicarboxylic acid ethipyrol ethirazol ethirazole ethypyrol etipirol etirazol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



